molecular formula C14H13NO3 B382065 N-(3-hydroxyphenyl)-2-methoxybenzamide

N-(3-hydroxyphenyl)-2-methoxybenzamide

Cat. No.: B382065
M. Wt: 243.26g/mol
InChI Key: ZQBIFXVCQZTASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxyphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy group on the benzoyl ring and a 3-hydroxyphenyl substituent on the amide nitrogen. This structural motif confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The hydroxyl and methoxy groups contribute to hydrogen bonding and electronic effects, which influence solubility, receptor binding, and antioxidant activity .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H13NO3/c1-18-13-8-3-2-7-12(13)14(17)15-10-5-4-6-11(16)9-10/h2-9,16H,1H3,(H,15,17)

InChI Key

ZQBIFXVCQZTASX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)O

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(4-Methoxyphenyl)-2-Methoxybenzamide Derivatives
  • Structure : Features a 4-methoxyphenyl group instead of 3-hydroxyphenyl.
  • Properties : Demonstrated higher antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) compared to N-(3-hydroxyphenyl) analogues, attributed to the electron-donating methoxy group enhancing radical scavenging .
  • Crystallography : X-ray diffraction studies reveal planar benzamide cores with intermolecular hydrogen bonds involving the methoxy group, stabilizing crystal packing .
N-(2,3-Dihydro-1H-Inden-2-yl)-2-Methoxybenzamide
  • Structure : Incorporates a bicyclic indenyl group instead of a hydroxylated phenyl.
  • Activity : Inhibits PCSK9 gene expression (IC₅₀ = 8.5 μM), a key target in atherosclerosis therapy, suggesting that bulky substituents enhance interaction with hydrophobic enzyme pockets .
Sulpiride (5-(Aminosulphonyl)-N-((1-Ethyl-2-Pyrrolidinyl)Methyl)-2-Methoxybenzamide)
  • Structure : Contains a sulfonamide and pyrrolidinylmethyl group.
  • Pharmacology : Acts as a selective D2 dopamine receptor antagonist (Ki = 15 nM), highlighting the importance of the 2-methoxybenzamide scaffold in CNS drug design .

Pharmacological and Functional Comparisons

Key Observations:
  • Substituent Position Matters : The 3-hydroxyphenyl group may reduce antioxidant efficacy compared to 4-methoxyphenyl analogues due to steric hindrance or electronic effects .
  • Receptor Selectivity : Bulky substituents (e.g., indenyl or tropane moieties) enhance receptor binding affinity, as seen in PCSK9 inhibitors and D2 ligands .
Crystallographic Data
  • N-(3-Hydroxyphenyl)-2-Methoxybenzamide : Predicted to form intramolecular hydrogen bonds (O–H···O), similar to N-(4-methylphenyl)-3-acetoxy-2-methylbenzamide, which shows a dihedral angle of 85.2° between aromatic rings .
  • Sulpiride : Crystal structures reveal a twisted conformation between benzamide and pyrrolidinyl groups, optimizing D2 receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.